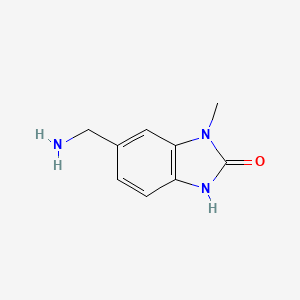![molecular formula C11H11N3O B13461776 2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine CAS No. 894803-56-6](/img/structure/B13461776.png)
2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine is a heterocyclic compound that features a fused ring system combining furan and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine typically involves multi-step reactions. One common method includes the cyclization of pyrazolone intermediates with phenylglyoxal monohydrate through a Knoevenagel condensation, followed by a Michael addition of amine, intramolecular cyclization, and dehydration . Another approach involves the silver(I) ion-mediated ring-closure reaction of 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles .
Industrial Production Methods
Techniques such as microwave irradiation and green chemistry approaches may be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs .
Scientific Research Applications
2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s structure allows it to interact with various molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2H-furo[2,3-c]pyrazole: Structurally similar but with different substitution patterns.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, used in medicinal chemistry.
Benzo[b]furan: Shares the furan ring but differs in the fused ring system.
Uniqueness
2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine is unique due to its specific fused ring system combining furan and pyrazole moieties. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
894803-56-6 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-phenyl-4,6-dihydrofuro[3,4-c]pyrazol-3-amine |
InChI |
InChI=1S/C11H11N3O/c12-11-9-6-15-7-10(9)13-14(11)8-4-2-1-3-5-8/h1-5H,6-7,12H2 |
InChI Key |
QSUVDOJVTRNLPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CO1)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13461695.png)
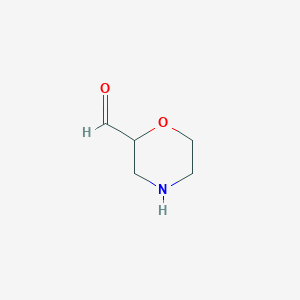
![1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13461706.png)
![N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13461716.png)
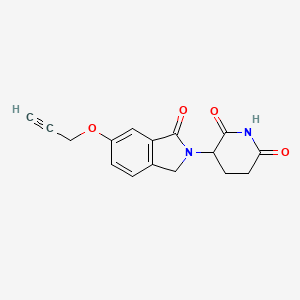

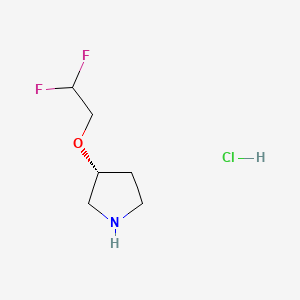
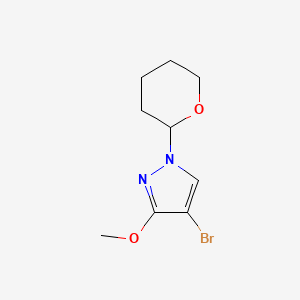

![tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13461753.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carbonitrile hydrochloride](/img/structure/B13461756.png)
![4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13461763.png)
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B13461771.png)
